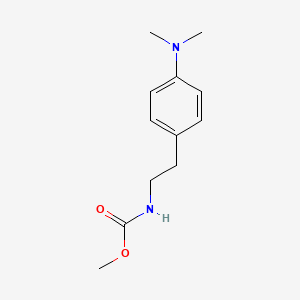

Methyl 4-(dimethylamino)phenethylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 4-(dimethylamino)phenethylcarbamate” is a complex organic compound. It likely contains a carbamate group (-NHCOO-) and a dimethylamino group (-N(CH3)2), both attached to a phenethyl group, which is a two-carbon chain extension of a phenyl group .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds are often synthesized via condensation reactions or similar processes .

Applications De Recherche Scientifique

Antimicrobial Activity

A series of compounds synthesized from Methyl 4-(dimethylamino)phenethylcarbamate derivatives exhibited significant antimicrobial activity. These compounds were tested against a range of Gram-positive and Gram-negative bacteria, as well as fungi, showing higher activity compared to reference drugs in some cases. Molecular modeling suggested their potential mechanism of action through interaction with the active site of dihydropteroate synthase, hinting at their applicability in developing new antimicrobial agents (Ghorab et al., 2017).

Insecticide Detection in Environmental Samples

Research on this compound (referred to as aminocarb in the study) focused on developing methods for detecting this insecticide in natural waters and foliage. This highlights its application in environmental monitoring and the assessment of pesticide dispersion and accumulation in ecosystems (Mamarbachi, 1980).

Acetylcholinesterase Inhibition for Alzheimer's Research

A series of N,N-dimethylcarbamates, including this compound derivatives, were synthesized and evaluated for their ability to inhibit Acetylcholinesterase (AChE). This enzyme is a target for Alzheimer's disease therapies. The study outlined structure-activity relationships crucial for designing effective AChE inhibitors, contributing to Alzheimer's research and potential treatments (De Vita et al., 2016).

Nanocatalytic Reduction of Pollutants

The nanocatalytic reduction of Methylene Blue, a harmful pollutant, to its reduced form leucomethylene blue was reviewed, demonstrating the potential environmental application of this compound derivatives in treating industrial waste. This process has applications in reducing pollutants and converting them into less harmful or even useful products (Begum et al., 2019).

Eco-friendly Methylation Reactions

Dimethylcarbonate, a related compound, has been researched for its potential as an environmentally friendly alternative for methylation reactions. This has implications in organic synthesis, where safer, greener alternatives to traditional reagents are sought. Such applications are crucial in developing sustainable chemical processes (Memoli et al., 2001).

Mécanisme D'action

Target of Action

Methyl 4-(dimethylamino)phenethylcarbamate is a complex organic compoundCompounds with similar structures, such as 4-(dimethylamino)pyridine (dmap) derivatives, have been found to exhibit significant temperature-dependent protonation behavior . This suggests that this compound may interact with proton donors in biological systems, potentially influencing various biochemical processes.

Mode of Action

Based on the behavior of structurally similar compounds, it can be inferred that it may undergo various chemical reactions, including n-demethylation, deamination, hydrolysis, and conjugation . These reactions could lead to changes in the compound’s structure and properties, potentially influencing its interaction with biological targets.

Biochemical Pathways

It’s worth noting that carbamates, a group of compounds to which this compound belongs, are known to participate in various biochemical reactions . These include the formation of carbamoyl chlorides and the synthesis of aryl isocyanates from arylamines .

Pharmacokinetics

The compound’s molecular weight of 1792157 suggests that it may have favorable bioavailability characteristics, as compounds with molecular weights below 500 are generally well-absorbed .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the temperature-dependent protonation behavior of similar compounds suggests that temperature could significantly impact the compound’s action . Additionally, the presence of other chemical species in the environment, such as proton donors or reactants involved in carbamoylation reactions, could also influence the compound’s efficacy and stability .

Propriétés

IUPAC Name |

methyl N-[2-[4-(dimethylamino)phenyl]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-14(2)11-6-4-10(5-7-11)8-9-13-12(15)16-3/h4-7H,8-9H2,1-3H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPMLWYOXYKDQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Benzylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2753837.png)

![4-fluoro-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2753838.png)

![N-cyclohexyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)

![N-{[2-(trifluoromethyl)phenyl]methyl}cyclopropanamine](/img/structure/B2753844.png)

![(Z)-1-benzyl-3-(((4-ethoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2753859.png)